molecular formula C54H72N18O13S2 B021360 d7-N3-Avt CAS No. 109064-94-0

d7-N3-Avt

Cat. No. B021360
M. Wt: 1245.4 g/mol
InChI Key: UKZSKISVPBZZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D7-N3-Avt is a synthetic peptide that has been developed for scientific research purposes. This peptide has garnered significant interest in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

D7-N3-Avt has potential applications in various fields of scientific research. In neuroscience, it can be used to study the role of the vasotocinergic system in social behavior, memory, and learning. In endocrinology, it can be used to investigate the effects of vasotocin on the hypothalamic-pituitary-adrenal (HPA) axis and stress response. In pharmacology, it can be used to develop new drugs that target the vasotocinergic system.

Mechanism Of Action

D7-N3-Avt acts on the vasotocin receptor, which is a G protein-coupled receptor. When D7-N3-Avt binds to the receptor, it activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, triggers a cascade of events that result in various physiological and biochemical effects.

Biochemical And Physiological Effects

D7-N3-Avt has been shown to have various biochemical and physiological effects. In the brain, it can modulate social behavior, memory, and learning. In the HPA axis, it can regulate stress response and cortisol release. In the cardiovascular system, it can affect blood pressure and heart rate. In the kidney, it can regulate water balance and urine production.

Advantages And Limitations For Lab Experiments

The advantages of using D7-N3-Avt in lab experiments are its high purity, specificity, and reproducibility. However, the limitations are that it can be expensive to synthesize, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for D7-N3-Avt research. One area of interest is the development of new drugs that target the vasotocinergic system for the treatment of various disorders, such as anxiety and depression. Another area of interest is the investigation of the role of vasotocin in social behavior and its potential applications in animal welfare. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of D7-N3-Avt on various physiological systems.
Conclusion
In conclusion, D7-N3-Avt is a synthetic peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, D7-N3-Avt has the potential to contribute to the development of new drugs and the understanding of various physiological systems.

Synthesis Methods

D7-N3-Avt is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is a pure, synthetic peptide that can be used for scientific research purposes.

properties

CAS RN

109064-94-0

Product Name

d7-N3-Avt

Molecular Formula

C54H72N18O13S2

Molecular Weight

1245.4 g/mol

IUPAC Name

7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62)

InChI Key

UKZSKISVPBZZOE-UHFFFAOYSA-N

Isomeric SMILES

C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N

SMILES

C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

sequence

CYFQNCXRG

synonyms

1-desamino-7-(4-azidobenzoyl)Lys-8-Arg vasotocin
d7-N3-AVT
vasotocin, 1-deamino-(4-azidobenzoyl)lysyl(7)-arginine(8)-
vasotocin, 1-desamino-(4-azidobenzoyl)Lys(7)-Arg(8)-

Origin of Product

United States

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